molecular formula C15H22O2 B12902510 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone CAS No. 89225-09-2

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone

Cat. No.: B12902510
CAS No.: 89225-09-2
M. Wt: 234.33 g/mol
InChI Key: LBEJHRJMGFDLPN-UHFFFAOYSA-N
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Description

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure containing a ketone functional group. This compound is characterized by the presence of a furan ring substituted with an isopropyl group and an ethyl group attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 5-isopropylfuran-2-yl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclic ketone with a six-membered ring structure.

    2-Furylcyclohexanone: A compound with a furan ring attached to the cyclohexanone ring.

    Isopropylcyclohexanone: A compound with an isopropyl group attached to the cyclohexanone ring.

Uniqueness

2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of both a furan ring and an isopropyl group, which confer distinct chemical and biological properties

Properties

CAS No.

89225-09-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(5-propan-2-ylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H22O2/c1-10(2)14-8-9-15(17-14)11(3)12-6-4-5-7-13(12)16/h8-12H,4-7H2,1-3H3

InChI Key

LBEJHRJMGFDLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

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